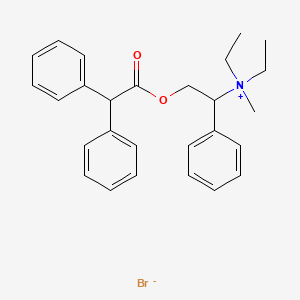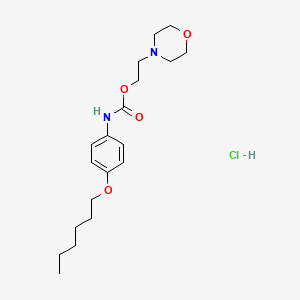
Diethyl(alpha-(hydroxymethyl)benzyl)methylammonium bromide diphenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“FC 612/A” is a hypothetical chemical compound used in various industrial and scientific applications. This compound is known for its unique properties, which make it valuable in fields such as chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “FC 612/A” typically involves a multi-step process. The initial step may include the reaction of precursor chemicals under controlled conditions. For instance, the reaction might involve heating a mixture of organic and inorganic compounds at elevated temperatures in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of “FC 612/A” is scaled up using large reactors and continuous flow systems. The process involves the use of automated systems to control the reaction parameters, ensuring consistent quality and yield. The final product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“FC 612/A” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield reduced forms.
Substitution: Participates in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
“FC 612/A” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a probe for studying cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and specialty chemicals.
Wirkmechanismus
The mechanism by which “FC 612/A” exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound X: Known for its high reactivity and use in similar applications.
Compound Y: Shares structural similarities but differs in its functional groups.
Compound Z: Exhibits comparable properties but is used in different industrial processes.
Uniqueness of “FC 612/A”
“FC 612/A” stands out due to its unique combination of stability, reactivity, and versatility. Its ability to participate in a wide range of chemical reactions and its applications across multiple fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
102612-55-5 |
|---|---|
Molekularformel |
C27H32BrNO2 |
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C27H32NO2.BrH/c1-4-28(3,5-2)25(22-15-9-6-10-16-22)21-30-27(29)26(23-17-11-7-12-18-23)24-19-13-8-14-20-24;/h6-20,25-26H,4-5,21H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
XCKJQDINEYRWRE-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















